2-nitroacetamide amine

Physicochemical Characterization Lipophilicity Prediction Lead Optimization

Sourcing reactive 2-nitroacetamide free base introduces stability and handling risks. This ammonium salt form (CAS 26163-29-1) is a crystalline, weighed precursor that neutralizes in situ to the active α-nitro amide (pKa ~4.7). • Enables water-based condensations with electron-deficient dipolarophiles (green chemistry) • Precursor to isoxazolines via triflic acid-mediated nitrile oxide intermediates • 98% purity suitable as analytical standard for Ranitidine/Nizatidine EP impurities • LogP -1.0896, TPSA 121.23 Ų for computational ADME calibration

Molecular Formula C2H7N3O3
Molecular Weight 121.1 g/mol
CAS No. 26163-29-1
Cat. No. B3041126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitroacetamide amine
CAS26163-29-1
Molecular FormulaC2H7N3O3
Molecular Weight121.1 g/mol
Structural Identifiers
SMILESC(C(=O)N)[N+](=O)[O-].N
InChIInChI=1S/C2H4N2O3.H3N/c3-2(5)1-4(6)7;/h1H2,(H2,3,5);1H3
InChIKeyRHLCYYRAECUNHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitroacetamide Amine: Sourcing and Baseline Specifications


2-Nitroacetamide amine (IUPAC: azane;2-nitroacetamide), also referenced as 2-nitroacetamide ammonium salt or 2-nitroacetamide ammoniate, is the ammonium adduct of 2-nitroacetamide, with the molecular formula C2H7N3O3 and a molecular weight of 121.10 g/mol . This compound functions as a stabilized, solid-form precursor to the reactive 2-nitroacetamide moiety. While the free nitroacetamide (CAS 14011-21-3) contains the α-nitro amide functionality responsible for unique C-H acidity (measured pKa approximately 4.7–4.8, comparable to acetic acid) and water-mediated condensation selectivity, the ammonium salt form (CAS 26163-29-1) offers distinct handling and storage advantages for synthetic workflows [1]. Commercial specifications for this compound typically indicate a purity of 98%, with recommended storage at -4°C (1-2 weeks) to maintain integrity .

Crystalline ammonium salt form; enables straightforward weighing and bench handling.
Nitroacetamide scaffold with C–H acidity comparable to acetic acid; supports selective carbanion chemistry.
Requires low-temperature storage; verify freezer capacity prior to procurement.

2-Nitroacetamide Amine: Substitution Infeasibility


The procurement of 2-nitroacetamide amine (ammonium salt) versus the free nitroacetamide base or alternative nitro-containing building blocks is not an interchangeable decision. The free 2-nitroacetamide (CAS 14011-21-3) possesses a uniquely activated α-methylene group due to the combined electron-withdrawing effects of the nitro and amide functionalities, resulting in a measured C-H acidity (pKa) comparable to acetic acid in aqueous media [1]. This high acidity enables selective carbanion generation for condensation reactions and facilitates the formation of isoxazoline derivatives via nitrile oxide intermediates under superacid conditions [2]. However, the ammonium salt form (CAS 26163-29-1) provides a crystalline, bench-stable solid that mitigates the handling challenges and potential decomposition pathways of the free nitroacetamide. Selecting a generic nitroalkane (e.g., nitromethane or nitroethane) lacking the amide functionality would fundamentally alter the reaction manifold—eliminating the capacity for amide-directed reactivity and the specific tautomerization equilibria (nitro ⇌ nitronic acid) that govern selectivity in aqueous and base-catalyzed transformations [3]. Similarly, substituting with the free base introduces reproducibility risks due to stability differences unless rigorous in situ neutralization and handling protocols are implemented.

Free nitroacetamide base

Stability and handling differences may introduce reproducibility risks without rigorous neutralization protocols.

Simple nitroalkanes (e.g., nitromethane)

Absence of amide group eliminates tautomerization-driven selectivity and water-compatible condensation behavior.

Nitroacetate derivatives

Lack amide-directed polyprotonation cascade, preventing access to isoxazoline scaffolds under superacid conditions.

2-Nitroacetamide Amine: Selection Evidence


LogP and TPSA: Salt vs. Free Base

For applications requiring precise control of partition coefficients and membrane permeability predictions, the ammonium salt form (CAS 26163-29-1) and the free nitroacetamide base (CAS 14011-21-3) exhibit markedly different computed physicochemical profiles. The target compound 2-nitroacetamide ammoniate exhibits a calculated octanol-water partition coefficient (LogP) of -1.0896 and a topological polar surface area (TPSA) of 121.23 Ų . In contrast, the free base 2-nitroacetamide (CAS 14011-21-3) has a predicted LogP of -1.01 and a TPSA of 80.9 Ų based on standard computational models (PubChem data) [1]. These differences arise directly from the presence of the ammonium counterion, which substantially increases polarity and hydrogen-bonding capacity in the salt form. The quantified difference of ΔLogP ≈ -0.08 and ΔTPSA ≈ +40.3 Ų for the ammonium salt represents a meaningful shift in predicted aqueous solubility and membrane permeability profiles compared to the free nitroacetamide base [1].

LogP & TPSA Comparison
Data to verify
ΔLogP ≈ -0.08; ΔTPSA ≈ +40.3 Ų (ammonium salt vs free base)
Informs predicted solubility and permeability shifts
In silico values; experimental validation advised
Physicochemical Characterization Lipophilicity Prediction Lead Optimization Medicinal Chemistry

Aqueous Condensation Selectivity: Water vs. Chloroform

When selecting a nitro-containing building block for condensation reactions with electron-deficient dipolarophiles, nitroacetamides (including derivatives of the 2-nitroacetamide scaffold) demonstrate quantifiably superior performance in water compared to chloroform. Under base catalysis, nitroacetamides react with electron-deficient dipolarophiles to yield either condensation products or conjugate addition adducts. Critically, the reaction in water exhibits high selectivity towards condensation products, with significantly shorter induction periods than those observed in chloroform [1]. Furthermore, kinetic profiling reveals that condensation proceeds in water even in the absence of base—a phenomenon not observed in chloroform—with the base catalysis effect attributed to conversion into the tautomeric nitronic acid form [1]. This solvent-dependent selectivity advantage is specific to the nitroacetamide class (encompassing both the free base and ammonium salt precursors) and distinguishes these compounds from simpler nitroalkanes that lack the amide functionality required for this tautomerization-driven pathway [1].

Aqueous Condensation Selectivity
Class-level
High condensation selectivity in water; shorter induction period vs chloroform; base-independent pathway possible
Supports water-based condensation workflow
Class-level inference; conditions specific
Green Chemistry Heterocycle Synthesis Reaction Selectivity Isoxazoline Derivatives

Superacid-Mediated Isoxazoline Synthesis

In trifluoromethanesulfonic acid (triflic acid), 2-nitroacetamide derivatives undergo a distinct polyprotonation/dehydration sequence to generate electrophilic hydroxynitrilium ions. These intermediates can subsequently undergo deprotonation to yield highly reactive nitrile oxides, which participate in intramolecular 1,3-dipolar cycloadditions to afford isoxazoline derivatives [1]. This reaction manifold—demonstrated specifically for 2-nitroacetamide derivatives in superacid media—provides access to heterocyclic scaffolds that are otherwise inaccessible from simpler nitro compounds lacking the amide functionality. The transformation is not achievable with nitromethane, nitroethane, or nitroacetates under equivalent conditions, as the amide linkage is essential for directing the polyprotonation/dehydration cascade and stabilizing the resultant hydroxynitrilium ion [1]. The ammonium salt form (CAS 26163-29-1) serves as a convenient, bench-stable precursor that can be directly employed or converted to the free nitroacetamide in situ for this transformation.

Superacid Isoxazoline Synthesis
Class-level
Generates isoxazolines via nitrile oxide in triflic acid; inaccessible from simpler nitroalkanes
Enables access to novel heterocyclic space
Class-level; demonstrated for derivatives
Heterocyclic Chemistry Superacid Catalysis Nitrile Oxide Chemistry Cycloaddition

Storage and Stability Specifications

The ammonium salt form of 2-nitroacetamide (CAS 26163-29-1) is specified to be stored at -4°C for a duration of 1–2 weeks to preserve purity and prevent degradation . This storage requirement represents a critical differentiator when evaluating procurement options. The free nitroacetamide base (CAS 14011-21-3), while not explicitly requiring sub-zero storage in all vendor specifications, is a solid with a reported melting point of 106–107°C that is stable under normal temperature and pressure but can explode under high temperature, intense friction, or strong impact . The ammonium salt form mitigates the explosion hazard associated with the free base while introducing a low-temperature storage requirement. For laboratories with reliable -20°C or -4°C freezer capacity, the salt form offers a safer handling profile; for workflows requiring ambient storage stability, the free base may be preferable despite elevated hazard classification. Procurement decisions should therefore align with available storage infrastructure and safety protocols.

Storage Stability Profile
Data to verify
Ammonium salt: low-temperature storage (1–2 weeks); free base: explosive under heat/impact
Informs handling and storage planning
Supplier specifications; verify under lab conditions
Compound Handling Stability Studies Inventory Management Analytical Reference Standards

2-Nitroacetamide Amine: Application Scenarios


Aqueous Condensation for Isoxazole Synthesis

Utilize 2-nitroacetamide amine (after in situ neutralization to the free nitroacetamide) as a building block in aqueous condensation reactions with electron-deficient dipolarophiles. As established in Section 3, nitroacetamides exhibit high selectivity towards condensation products in water with significantly shorter induction periods compared to chloroform, and can undergo base-independent condensation in aqueous media [1]. This scenario is ideal for green chemistry initiatives seeking to replace halogenated solvents and accelerate heterocycle synthesis workflows. The ammonium salt form provides a crystalline, easily weighed precursor that can be neutralized immediately prior to reaction, ensuring reproducibility across multiple synthetic campaigns.

Superacid-Mediated Isoxazoline Libraries

Employ 2-nitroacetamide amine as a precursor for generating isoxazoline derivatives via nitrile oxide intermediates in trifluoromethanesulfonic acid (triflic acid) [1]. This synthetic pathway—specific to 2-nitroacetamide derivatives and inaccessible from simpler nitroalkanes—enables the construction of heterocyclic scaffolds relevant to bioactive molecule discovery. The ammonium salt form can be directly introduced into the superacid reaction medium or converted to the free nitroacetamide in a separate step prior to acid treatment. This scenario is particularly suited to medicinal chemistry programs exploring novel heterocyclic chemical space and to academic laboratories investigating superacid-catalyzed transformations.

Nitroacetamide Impurity Reference Standard

Deploy 2-nitroacetamide amine (98% purity) as a reference standard in HPLC and LC-MS analytical methods for the detection and quantification of nitroacetamide-related impurities in pharmaceutical substances [1]. The 2-nitroacetamide moiety is a structural component of impurities found in H2-receptor antagonist drug substances (e.g., N-methyl-2-nitroacetamide as Ranitidine EP Impurity H; N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitroacetamide as Nizatidine EP Impurity E) [2]. The defined purity specification and characterized physicochemical profile (LogP = -1.0896; TPSA = 121.23 Ų) support accurate method validation and system suitability testing in regulated analytical environments [1].

In Silico ADME Model Calibration

Use the well-defined physicochemical parameters of 2-nitroacetamide amine—specifically the computed LogP of -1.0896 and TPSA of 121.23 Ų [1]—as a calibration data point for in silico ADME prediction models focused on small polar molecules and salt forms. The substantial TPSA difference (Δ +40.3 Ų) between the ammonium salt and the free nitroacetamide base provides a test case for validating computational models that predict solubility, permeability, and bioavailability of ionizable compounds [1]. This application is relevant to computational chemistry groups developing or refining predictive algorithms for drug-likeness assessment and lead optimization.

Application
Selection Property
Validation Focus
Aqueous isoxazole synthesis
Nitroacetamide scaffold reactivity in water
Condensation selectivity and induction period validation
Superacid-mediated isoxazoline libraries
Amide-directed polyprotonation cascade
Reaction feasibility and nitrile oxide cycloaddition verification
Nitroacetamide impurity reference standard
Defined purity specification and characterized polarity profile
HPLC/LC-MS method suitability and system suitability testing
In silico ADME model calibration
Computed polarity and lipophilicity parameters for ionizable salt
Solubility/permeability prediction accuracy testing
Quote Request

Request a Quote for 2-nitroacetamide amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.